molecular formula C8H5Cl2FO B1459632 (3-Chloro-2-fluorophenyl)acetyl chloride CAS No. 1040861-09-3

(3-Chloro-2-fluorophenyl)acetyl chloride

Cat. No.: B1459632
CAS No.: 1040861-09-3
M. Wt: 207.03 g/mol
InChI Key: PCQNYSRRBKDTLY-UHFFFAOYSA-N
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Description

(3-Chloro-2-fluorophenyl)acetyl chloride (CAS 1040861-09-3) is a halogenated aromatic acyl chloride with the molecular formula C8H5Cl2FO and a molecular weight of 207.03 g/mol . Its structure features a phenyl ring substituted with chlorine at the 3-position and fluorine at the 2-position, attached to a highly reactive acetyl chloride functional group . This compound serves as a critical synthetic intermediate in organic and medicinal chemistry research, enabling efficient acylation reactions to form amides, esters, and ketones under controlled conditions . In scientific research, this compound is utilized for its potential in pharmaceutical and agrochemical development . The presence of halogen atoms influences the compound's binding affinity in biological systems, and structural analogues have demonstrated promising biological activities in studies, including anticancer properties through interaction with specific cellular pathways and enzyme inhibition . Furthermore, halogenated phenyl compounds, as a class, have shown significant antibacterial and antifungal activities against various Gram-positive and Gram-negative bacteria in research settings . This compound is for research use only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-(3-chloro-2-fluorophenyl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO/c9-6-3-1-2-5(8(6)11)4-7(10)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCQNYSRRBKDTLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3-Chloro-2-fluorophenyl)acetyl chloride, with the molecular formula C₈H₅ClF₁O and a molecular weight of 207.03 g/mol, is an organic compound known for its significant biological activity. This compound features both chloro and fluoro substituents on a phenyl ring, which enhances its reactivity and potential therapeutic applications. This article examines the biological activity of this compound, focusing on its mechanisms, case studies, and comparative analysis with structurally similar compounds.

The specific mechanism of action for this compound remains largely unexplored; however, research indicates that halogenated phenyl compounds often interact with biological targets such as enzymes and receptors. The presence of halogens can influence the binding affinity and activity of these compounds in biological systems, potentially leading to anticancer and antimicrobial properties.

Biological Activity Studies

Research has shown that compounds similar to this compound exhibit notable biological activities. For instance, studies on chloro- and fluoro-substituted phenyl compounds have demonstrated their effectiveness against various cancer cell lines and microbial strains.

Antimicrobial Activity

A study examining a range of monomeric alkaloids found that halogenated compounds displayed significant antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged widely, indicating varying degrees of effectiveness depending on the specific structural features present .

Table 1: Antimicrobial Activity of Halogenated Compounds

Compound NameMIC (mg/mL)Activity Type
This compoundNot directly testedAntimicrobial potential
Compound 12a0.0195Antibacterial
Compound 150.0048Antibacterial
Compound CS40.0075Antifungal

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

  • Anticancer Properties : Research has suggested that halogenated phenyl compounds can inhibit tumor growth by interacting with specific cellular pathways. For example, docking studies indicated that compounds containing the 3-chloro-4-fluorophenyl moiety showed enhanced binding to the active sites of enzymes involved in cancer progression .
  • Enzyme Inhibition : A study focused on tyrosinase inhibition demonstrated that derivatives containing the 3-chloro-4-fluorophenyl fragment exhibited higher potency compared to their non-halogenated counterparts. This suggests that similar modifications in this compound could lead to improved inhibitory effects against target enzymes .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.

Table 2: Comparison of Similar Compounds

Compound NameMolecular FormulaUnique Features
3,4-Difluorophenyl acetyl chlorideC₈H₅ClF₂OContains two fluorine atoms
4-Fluorophenyl acetyl chlorideC₈H₇ClFOLacks chlorine at the meta position
3-Chloro-4-fluorophenyl acetyl chlorideC₈H₇ClF₂ODifferent fluorine positioning affects reactivity

These comparisons highlight how variations in halogen positioning can significantly impact the biological behavior and efficacy of these compounds.

Scientific Research Applications

Medicinal Chemistry

(3-Chloro-2-fluorophenyl)acetyl chloride is primarily researched for its potential therapeutic applications, particularly in drug development.

  • Anticancer Properties : Studies indicate that halogenated phenyl compounds can inhibit tumor growth by interacting with cellular pathways. For instance, docking studies have shown that compounds similar to this compound exhibit enhanced binding to enzymes involved in cancer progression.
  • Enzyme Inhibition : Research has demonstrated that derivatives containing the 3-chloro-2-fluorophenyl moiety can effectively inhibit enzymes such as tyrosinase, which is crucial in melanin production and associated with various skin disorders. This suggests that modifications to this compound could lead to improved inhibitory effects against target enzymes.

Antimicrobial Activity

Halogenated compounds, including this compound, have shown significant antibacterial and antifungal activities. A comparative study indicated varying degrees of effectiveness against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Halogenated Compounds

Compound NameMIC (mg/mL)Activity Type
This compoundNot directly testedAntimicrobial potential
Compound A0.0195Antibacterial
Compound B0.0048Antibacterial
Compound C0.0075Antifungal

Anticancer Research

Several case studies have highlighted the potential applications of this compound in drug development:

  • A study focusing on the interaction of halogenated phenyl compounds with cancer cell lines demonstrated that variations in halogen positioning significantly impact their biological behavior and efficacy.

Enzyme Inhibition Studies

Research has shown that derivatives of this compound exhibit promising results in inhibiting key enzymes involved in various diseases, suggesting its utility in developing new therapeutic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (3-Chloro-2-fluorophenyl)acetyl chloride with related compounds in terms of structure, reactivity, safety, and applications .

Structural and Functional Comparisons
Compound Name Molecular Formula Substituents Functional Group Key Structural Features
This compound C₈H₅Cl₂FO 3-Cl, 2-F on phenyl ring Acyl chloride (COCl) Aromatic ring with ortho-halogens
Fluoroacetyl chloride C₂H₂ClFO Fluorine on acetyl group Acyl chloride (COCl) Aliphatic acyl chloride with F substituent
Chloroacetyl chloride C₂H₂Cl₂O Chlorine on acetyl group Acyl chloride (COCl) Aliphatic acyl chloride with Cl substituent
2-(2-Chloro-3-fluorophenyl)acetic acid C₈H₅ClFO₂ 2-Cl, 3-F on phenyl ring Carboxylic acid (COOH) Aromatic acid with meta-halogens

Key Observations :

  • Reactivity : Acyl chlorides are generally more reactive than carboxylic acids. For example, 2-(2-Chloro-3-fluorophenyl)acetic acid (CAS 1000523-07-8) requires activation for acylation, whereas this compound can directly participate in nucleophilic substitutions .
Reactivity and Stability
  • Hydrolysis :

    • Acetyl chloride (C₂H₃ClO) reacts violently with water, producing HCl and acetic acid. The aromatic substituents in this compound likely reduce hydrolysis rates due to decreased electrophilicity at the carbonyl carbon compared to aliphatic analogs .
    • Chloroacetyl chloride (C₂H₂Cl₂O) undergoes rapid hydrolysis but is stabilized by electron-withdrawing Cl; similar stabilization may occur in the target compound .
  • Thermal Stability: Aliphatic acyl chlorides (e.g., acetyl chloride, boiling point -112°C) are highly volatile and flammable.

Preparation Methods

Direct Acylation of 3-Chloro-2-fluorophenyl Precursors

Method Overview:

The most straightforward and commonly employed method for synthesizing (3-Chloro-2-fluorophenyl)acetyl chloride is the direct acylation of 3-chloro-2-fluorophenol or related phenyl derivatives with acetyl chloride. This reaction typically requires a base catalyst such as triethylamine to neutralize the generated hydrochloric acid and drive the reaction to completion.

Reaction Scheme:

3-Chloro-2-fluorophenol + Acetyl chloride → this compound + HCl

Key Conditions:

  • Use of triethylamine as a base catalyst
  • Solvents such as dimethylformamide (DMF) or other aprotic solvents
  • Controlled temperature to optimize yield and purity

Research Findings:

  • The product typically achieves high purity (~95%) and molecular weight of 207.03 g/mol.
  • The presence of chloro and fluoro substituents influences reactivity and biological activity of the compound.
  • Safety considerations include the corrosive and lachrymatory nature of acyl chlorides, requiring standard protocols for handling.

Ultrasound-Assisted Cyclocondensation Using Chloroacetyl Chloride

Method Overview:

A more specialized approach involves the use of chloroacetyl chloride in ultrasound-assisted cyclocondensation reactions with Schiff bases derived from substituted phenyl compounds. This method is notable for its eco-friendly, rapid, and high-yielding characteristics.

Reaction Details:

  • Schiff bases (e.g., 4-(benzyloxy)benzohydrazide derivatives) react with chloroacetyl chloride in the presence of triethylamine.
  • The reaction is carried out in DMF solvent, with ultrasound irradiation enhancing reaction rates and yields.
  • The process yields azetidinone derivatives incorporating the this compound moiety.

Optimization and Yields:

  • DMF was identified as the optimal solvent due to better yields with minimal solvent volume.
  • Triethylamine was essential as a catalyst; no product formed without it.
  • Yields ranged from 78% to 88%, indicating efficient conversion.
  • The method is considered a green chemistry protocol due to reduced reaction times and solvent use.

Synthetic Routes Involving Halogenated Phenol Precursors

Patent-Disclosed Processes:

Recent patents describe processes for the preparation of halogenated phenol derivatives such as 2-fluoro-3-chlorophenol, which serve as key intermediates for synthesizing this compound.

Key Points:

  • The phenol precursor is synthesized via selective halogenation and functional group transformations.
  • Subsequent conversion to the acetyl chloride derivative involves reaction with acid chlorides or anhydrides under controlled conditions.
  • Catalysts and solvents such as potassium carbonate, palladium, or Raney nickel may be employed in intermediate steps to facilitate substitutions or reductions.
  • The patent emphasizes high purity and scalability for industrial applications.

Comparative Table of Preparation Methods

Method Starting Material Catalyst/Base Solvent Reaction Conditions Yield (%) Notes
Direct Acylation 3-Chloro-2-fluorophenol Triethylamine DMF or aprotic Room temp to mild heating ~95 Simple, widely used; corrosive reagents involved
Ultrasound-Assisted Cyclocondensation Schiff bases + Chloroacetyl chloride Triethylamine DMF Ultrasound irradiation, mild reflux 78-88 Eco-friendly, rapid, high-yielding; green chemistry approach
Patent-Described Multi-Step Synthesis Halogenated phenol intermediates Various (K2CO3, Pd, Raney Ni) Varied Multi-step, controlled halogenation and acylation Not specified Industrial scale potential; involves complex intermediates

Analytical and Spectral Confirmation

Synthesized this compound and its derivatives are typically characterized by:

  • Infrared (IR) spectroscopy confirming acyl chloride functional group (~1800 cm⁻¹)
  • Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR) to verify aromatic and acetyl environments
  • Mass spectrometry for molecular weight confirmation
  • Elemental analysis for purity assessment

These techniques ensure the structural integrity and purity required for subsequent applications in medicinal chemistry and materials science.

Q & A

Q. What are the optimal synthetic routes for (3-Chloro-2-fluorophenyl)acetyl chloride, and how do reaction conditions influence yield?

The compound is typically synthesized via acyl chloride formation from the corresponding carboxylic acid. A common method involves reacting (3-chloro-2-fluorophenyl)acetic acid with thionyl chloride (SOCl₂) under anhydrous conditions. Catalysts like dimethylformamide (DMF) can accelerate the reaction. Key parameters include:

  • Temperature : Maintain 40–60°C to balance reaction rate and side-product formation.
  • Solvent : Use dry dichloromethane or toluene to ensure moisture-free conditions.
  • Workup : Remove excess SOCl₂ by distillation under reduced pressure . Yield optimization requires monitoring by TLC or GC-MS to track acid consumption.

Q. What purification techniques are recommended for isolating this compound?

Due to its moisture sensitivity and volatility:

  • Distillation : Short-path distillation under inert atmosphere (N₂/Ar) at reduced pressure minimizes decomposition.
  • Recrystallization : If solid impurities persist, use cold anhydrous hexane or petroleum ether.
  • Chromatography : Flash chromatography (silica gel, ethyl acetate/hexane) is viable but risks hydrolysis if traces of water are present .

Q. How can FT-IR and NMR spectroscopy confirm successful synthesis?

  • FT-IR : Look for the carbonyl (C=O) stretch at ~1800 cm⁻¹ (acyl chloride) and absence of O-H (~2500–3500 cm⁻¹) from the precursor acid.
  • ¹H NMR : A singlet at ~3.8 ppm (CH₂ adjacent to carbonyl) and aromatic protons (6.5–8.0 ppm) confirm the structure.
  • ¹³C NMR : Carbonyl carbon appears at ~170 ppm, with distinct shifts for Cl/F-substituted aromatic carbons .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Single-crystal X-ray diffraction provides definitive structural confirmation:

  • Crystallization : Grow crystals in dry hexane at -20°C under inert gas.
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Refinement : Employ SHELXL for structure solution and refinement. ORTEP-3 can visualize thermal ellipsoids and bond angles, clarifying steric effects from the chloro-fluoro substituents .

Q. What computational methods predict the reactivity and stability of this acyl chloride in nucleophilic substitution reactions?

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to study electrophilicity of the carbonyl carbon.
  • QSPR Models : Correlate Hammett σ constants (for Cl/F substituents) with reaction rates in acylation reactions.
  • MD Simulations : Assess solvation effects in polar aprotic solvents (e.g., acetonitrile) to predict hydrolysis susceptibility .

Q. How to address discrepancies in reported reaction yields for derivatives of this compound?

  • Parameter Screening : Systematically vary catalysts (e.g., AlCl₃ vs. DMF), solvents, and temperatures.
  • Side-Reaction Analysis : Use LC-MS to identify byproducts (e.g., hydrolysis to carboxylic acid or Friedel-Crafts adducts).
  • Reproducibility : Ensure strict anhydrous conditions via Schlenk techniques or molecular sieves .

Handling and Safety Considerations

Q. What precautions are critical when handling this compound in acylation reactions?

  • PPE : Wear nitrile gloves, butyl-rubber aprons, and full-face respirators with AXBEK cartridges.
  • Ventilation : Use fume hoods with sash height ≤18 inches.
  • Spill Management : Neutralize spills with sodium bicarbonate or inert absorbents (e.g., sand), avoiding water to prevent HCl release .

Q. How to assess ecological risks if toxicity data for this compound are limited?

  • QSAR Models : Predict acute toxicity (e.g., LC₅₀ for fish) using EPI Suite or TEST software.
  • Read-Across : Compare with structurally similar compounds (e.g., chloroacetyl chloride) known for high aquatic toxicity (LC₅₀ = 1.2 mg/L for Daphnia magna) .

Data Contradictions and Validation

Q. How to resolve conflicting reports on the compound’s stability in storage?

  • Accelerated Degradation Studies : Store samples at 4°C, 25°C, and 40°C under N₂, monitoring purity via NMR/GC-MS over 30 days.
  • Additive Screening : Test stabilizers (e.g., 0.1% hydroquinone) to inhibit radical-mediated decomposition .

Q. What analytical techniques validate purity when commercial standards are unavailable?

  • GC-MS with Derivatization : Convert residual acid impurities to methyl esters using diazomethane.
  • Elemental Analysis : Confirm C/H/N/Cl/F ratios within 0.3% of theoretical values.
  • Karl Fischer Titration : Ensure water content <0.01% to prevent hydrolysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Chloro-2-fluorophenyl)acetyl chloride
Reactant of Route 2
(3-Chloro-2-fluorophenyl)acetyl chloride

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